molecular formula C20H20O4 B8263937 Dibenzyl 2-methylenepentanedioate CAS No. 173039-05-9

Dibenzyl 2-methylenepentanedioate

Cat. No. B8263937
CAS RN: 173039-05-9
M. Wt: 324.4 g/mol
InChI Key: ACXSUJZCYZEUIF-UHFFFAOYSA-N
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Description

Dibenzyl 2-methylenepentanedioate is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Amino Acids and Derivatives

Dibenzyl 2-methylenepentanedioate derivatives are used in the synthesis of amino acids and their derivatives. For instance, enantiopure N,N-dibenzyl diepoxypentanamines derived from serine have been synthesized and transformed into enantiopure aminopiperidines, which are important in medicinal chemistry (Concellón et al., 2008).

Catalytic Applications

Dibenzyl phosphate, a derivative, has been utilized as an ionophore in lead-selective membrane electrodes, demonstrating its potential in catalytic applications. This electrode exhibited high sensitivity and selectivity, comparable to the best Pb2+-selective electrodes developed (Xu & Katsu, 1999).

Applications in Polymer Chemistry

In polymer chemistry, dibenzyl 2-methylenepentanedioate compounds are involved in dimerization reactions. An example is the dimerization of crotonates into 2-ethylidene-3-methylpentanedioates, providing a sustainable route to difunctional monomers for step-growth polymerizations (Flanagan et al., 2015).

Role in Analytical Chemistry

In analytical chemistry, derivatives of dibenzyl 2-methylenepentanedioate have been used in the development of methods for the quantitative determination of specific hydroxy acids in wines and other alcoholic beverages. These compounds play a crucial role in aroma and flavor of these beverages (Gracia-Moreno et al., 2015).

Interaction with Serine Proteases

Research has also investigated the interaction of dibenzyl compounds with serine proteases. For example, 1,5 bis-dibenzyl-aminopentane was synthesized to simulate the reactive centre of protein inhibitors of serine proteases (serpines), providing insights into the role of the S'2-binding site in the substrate activation of serine proteinases (Verevka et al., 1991).

properties

IUPAC Name

dibenzyl 2-methylidenepentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-16(20(22)24-15-18-10-6-3-7-11-18)12-13-19(21)23-14-17-8-4-2-5-9-17/h2-11H,1,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXSUJZCYZEUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449398
Record name Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl 2-methylenepentanedioate

CAS RN

173039-05-9
Record name Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl acrylate (19.4 g, 120 mmol) was cooled in a two neck 250 ml round bottom flask to approximately 5° C. To this was added dropwise HMPT (2.14 g, 133.1 mmol) at such a rate as to maintain a temperature of 5°-10° C. Once addition was complete the ice/water bath was removed and the mixture allowed to warm to room temperature. Stirring was continued overnight. The clear yellow liquid was added directly to a silica gel column (4 cm*40 cm) and eluted with a gradient (19:1-9:1) solvent system (hexane/EtOAc). The fractions containing the desired material were combined and evaporated to give 1 (10.1 g, 52%) as a clear and colorless liquid. TLC Rf 0.26 (9:1, Hex./EtOAc)
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
52%

Synthesis routes and methods II

Procedure details

Benzyl acrylate (500 g, 3.0 mol) was heated in an oil bath to 100° C. Heating was stopped and HMPT (10 g, 61 mmol) was added dropwise while maintaining an internal temperature below 140° C. Once addition was complete, the mixture was stirred and cooled to room temperature. A slurry of silica (5:1 Hexane/EtOAc) was added and the mixture was placed in a column containing a plug of dry silica. The column was washed with 1:1 Hexane/EtOAc and the fractions were combined and evaporated to give 450 g of clear light golden liquid. The liquid was distilled under high vacuum (200 μHg) at 185° C. to give 212 g (42%) of a clear and colorless liquid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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